molecular formula C20H17N5O3 B2646499 4-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899945-96-1

4-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No.: B2646499
CAS No.: 899945-96-1
M. Wt: 375.388
InChI Key: RFGKYGKVFAVZGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

4-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide involves its interaction with kinase enzymes. The compound mimics the adenine ring of ATP, allowing it to bind to the ATP-binding site of kinases. This binding inhibits the kinase activity, which can lead to the suppression of cancer cell proliferation and survival . The molecular targets and pathways involved include various oncogenic kinases that are critical for cancer cell growth and survival .

Comparison with Similar Compounds

Properties

IUPAC Name

4-ethoxy-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c1-2-28-16-10-8-14(9-11-16)19(26)23-24-13-21-18-17(20(24)27)12-22-25(18)15-6-4-3-5-7-15/h3-13H,2H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGKYGKVFAVZGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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